molecular formula C19H19BrN2O3 B2564893 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899962-51-7

10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2564893
CAS No.: 899962-51-7
M. Wt: 403.276
InChI Key: KTGKXZMLWBOGBR-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one core. Key structural attributes include:

  • Aromatic substituent: A 4-bromo-3-methylphenyl group at position 10, contributing steric bulk and electronic effects via bromine (electronegative halogen) and methyl (electron-donating group).
  • Additional substituents: Methoxy at position 6 and methyl at position 9, modulating solubility and steric interactions.

Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement and validation of molecular geometries .

Properties

IUPAC Name

10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-11-9-12(7-8-14(11)20)22-18(23)21-15-10-19(22,2)25-17-13(15)5-4-6-16(17)24-3/h4-9,15H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGKXZMLWBOGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Bromination and methylation reactions are carried out to introduce the bromo and methyl groups at specific positions.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex compounds.

Mechanism of Action

The mechanism of action of 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison Based on Aromatic Substituents

Table 1: Substituent Effects on Key Properties

Compound Name Aromatic Substituent Halogen/Group Effects Molecular Weight Trend*
Target Compound 4-bromo-3-methylphenyl Bromine (high MW, polarizability), methyl (EDG) Highest
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-...-11-one 2,5-difluorophenyl Fluorine (low MW, strong EWG) Lower
4-Bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-...-11-one 4-chlorophenyl Chlorine (moderate MW, EWG vs. bromine) Moderate

*Exact molecular weights are unavailable in evidence, but trends are inferred from substituent atomic masses.

  • Fluorine () is a stronger EWG, increasing electrophilicity.
  • Steric Effects : The 3-methyl group in the target compound introduces steric hindrance absent in and , possibly influencing binding selectivity.

Comparison Based on Heteroatom Variations

Table 2: Heteroatom Modifications in the Tricyclic Core

Compound Name Heteroatoms Implications
Target Compound 8-oxa, 10,12-diaza Oxygen enhances hydrogen bonding; nitrogens enable protonation.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIi) 3,7-dithia, 5-aza Sulfur atoms increase ring size flexibility and lipophilicity.
  • Sulfur vs. Oxygen : Sulfur’s larger atomic radius and lower electronegativity () may reduce ring strain and enhance membrane permeability compared to the oxygen-containing target compound.

Comparison Based on Additional Functional Groups

Table 3: Functional Group Additions

Compound Name Additional Groups Impact
Target Compound 6-methoxy, 9-methyl Methoxy improves solubility; methyl adds steric bulk.
13-Acetyl-9-methyl-4-bromo-10-phenyl-8-oxa-10,12-diazatricyclo[...]trideca-...-11-one 13-acetyl Acetyl group increases MW and may influence pharmacokinetics (e.g., half-life).
  • Acetyl Group () : Introduces a ketone moiety, which could participate in hydrogen bonding or undergo metabolic oxidation.
  • Methoxy vs. Hydroxyl () : The target’s methoxy group is less polar than a hydroxyl, reducing solubility but enhancing passive diffusion.

Biological Activity

10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (CAS No. 899962-51-7) is a complex organic compound characterized by a unique diazatricyclo framework and various functional groups, including a bromine atom at the 4-position and a methoxy group at the 6-position. Its molecular formula is C₁₉H₁₉BrN₂O₃, with a molecular weight of approximately 403.276 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The structural complexity of this compound contributes to its biological activity. The presence of halogen atoms and methoxy groups enhances its chemical reactivity and interaction with biological macromolecules. Key structural features include:

Feature Description
Bromine Substituent Enhances reactivity and potential interactions with biological targets.
Methoxy Group May influence solubility and binding affinity to receptors.
Diazatricyclo Framework Provides a unique scaffold for drug development and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa have demonstrated antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Several studies have reported the anticancer potential of related compounds against various cancer cell lines:

Cell Line IC50 (μmol/mL) Comparison
A-5490.02 - 0.08Comparable to doxorubicin (IC50 = 0.04)
MCF7Moderate ActivitySpecific IC50 not reported
HCT-1160.06Similar to doxorubicin

These findings suggest that the compound's structural features may enhance its binding affinity to cancer-related targets, leading to cytotoxic effects on tumor cells .

The mechanism by which 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Its unique structure allows for selective binding to receptors associated with inflammation and cancer progression.
  • Radical Scavenging : The methoxy group may contribute to antioxidant properties, reducing oxidative stress within cells.

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound:

  • Study on DPPH Radical Scavenging Activity : Compounds derived from similar frameworks showed moderate radical-scavenging activity compared to ascorbic acid.
  • Antiproliferative Studies : A series of benzoxathiazine derivatives were tested against A-549, MCF7, and HCT-116 cell lines, highlighting the potential for developing new anticancer agents based on the structural motifs found in 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa .

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